Cas no 1804416-06-5 (1,3-Dibromo-2-ethyl-5-fluorobenzene)

1,3-Dibromo-2-ethyl-5-fluorobenzene 化学的及び物理的性質
名前と識別子
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- 1,3-dibromo-2-ethyl-5-fluorobenzene
- 1,3-Dibromo-2-ethyl-5-fluorobenzene
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- インチ: 1S/C8H7Br2F/c1-2-6-7(9)3-5(11)4-8(6)10/h3-4H,2H2,1H3
- InChIKey: ADZVOVZFSUKHEV-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C=C(C=1CC)Br)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 117
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 0
1,3-Dibromo-2-ethyl-5-fluorobenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013019840-1g |
1,3-Dibromo-2-ethyl-5-fluorobenzene |
1804416-06-5 | 97% | 1g |
1,564.50 USD | 2021-06-24 | |
Alichem | A013019840-250mg |
1,3-Dibromo-2-ethyl-5-fluorobenzene |
1804416-06-5 | 97% | 250mg |
484.80 USD | 2021-06-24 | |
Alichem | A013019840-500mg |
1,3-Dibromo-2-ethyl-5-fluorobenzene |
1804416-06-5 | 97% | 500mg |
782.40 USD | 2021-06-24 |
1,3-Dibromo-2-ethyl-5-fluorobenzene 関連文献
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
1,3-Dibromo-2-ethyl-5-fluorobenzeneに関する追加情報
Chemical Profile of 1,3-Dibromo-2-ethyl-5-fluorobenzene (CAS No. 1804416-06-5)
1,3-Dibromo-2-ethyl-5-fluorobenzene, identified by its Chemical Abstracts Service (CAS) number 1804416-06-5, is a brominated aromatic compound with a unique structural configuration that has garnered significant attention in the field of medicinal chemistry and materials science. This compound features a benzene ring substituted with two bromine atoms at the 1 and 3 positions, an ethyl group at the 2 position, and a fluorine atom at the 5 position. Such a structural motif makes it a versatile intermediate for synthesizing various pharmacologically active molecules and functional materials.
Theelectronic properties of 1,3-dibromo-2-ethyl-5-fluorobenzene are influenced by the presence of bromine and fluorine atoms, which introduce significantsteric and electronic effects into the aromatic system. The bromine atoms, being electron-withdrawing through the inductive effect, can modulate the reactivity of the benzene ring, making it more susceptible to electrophilic aromatic substitution reactions. Conversely, the fluorine atom, being electron-donating through resonance but electron-withdrawing through induction, introduces a balance of electronic influences that can further tailor the chemical behavior of the molecule.
In recent years, 1,3-dibromo-2-ethyl-5-fluorobenzene has been explored as a key intermediate in the synthesis offluorescent dyes,organic semiconductors, andpharmaceutical intermediates. Its unique substitution pattern allows for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the construction of more complex molecular architectures. These reactions are particularly valuable in drug discovery pipelines, whereheterocyclic compounds with specificbiological activities are sought.
Thepharmacological relevance of 1,3-dibromo-2-ethyl-5-fluorobenzene stems from its ability to serve as a precursor for molecules targeting various disease pathways. For instance, studies have demonstrated its utility in generatingantimicrobial agents,cancer therapeutics, andneurological drugs. The bromine and fluorine substituents can enhance binding affinity to biological targets by influencing both shape complementarity and electronic interactions. Moreover, theregioselectivity imparted by these substituents allows for precise control over reaction outcomes, which is critical in medicinal chemistry.
A notable application of 1,3-dibromo-2-ethyl-5-fluorobenzene is in the development ofX-ray contrast agents. The presence of heavy halogen atoms such as bromine can significantly enhance X-ray absorption, making it an effective component in radiological imaging formulations. Recent advancements in this area have led to the creation of novel contrast agents with improved safety profiles and diagnostic capabilities. The ethyl group at the 2-position also contributes to solubility and pharmacokinetic properties, further enhancing its utility in medical applications.
The synthesis of 1,3-dibromo-2-ethyl-5-fluorobenzene typically involves halogenation reactions on a pre-functionalized benzene ring or through directed electrophilic aromatic substitution strategies. Given its sensitivity to reaction conditions, careful optimization is required to achieve high yields while minimizing side products. Modern synthetic methodologies often employ
In conclusion,1,3-dibromo-2-ethyl-5-fluorobenzene (CAS No. 1804416-06-5) represents a valuable building block in synthetic chemistry with broad applications across pharmaceuticals and materials science. Its unique structural features enable diverse functionalization strategies while offering distinct electronic and steric properties that can be leveraged for tailored applications. As research continues to uncover new methodologies for molecular construction,this compound will undoubtedly remain at the forefront of innovative chemical synthesis.
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